4-BENZYL-2H-1,4-BENZOXAZIN-3-ONE
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Overview
Description
4-BENZYL-2H-1,4-BENZOXAZIN-3-ONE is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by a benzene ring fused to an oxazine ring, with a benzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-BENZYL-2H-1,4-BENZOXAZIN-3-ONE typically involves the cyclization of N-acylated anthranilic acid derivatives. One common method is the reaction of anthranilic acid with benzyl chloride in the presence of a base, followed by cyclization using acetic anhydride . Another approach involves the use of iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. The one-pot synthesis method using iminium cations is particularly favored due to its high yield and mild reaction conditions . This method minimizes energy consumption and simplifies the workup process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-BENZYL-2H-1,4-BENZOXAZIN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Amines and related derivatives.
Substitution: Halogenated, nitrated, and sulfonated benzoxazin-3-one derivatives.
Scientific Research Applications
4-BENZYL-2H-1,4-BENZOXAZIN-3-ONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-BENZYL-2H-1,4-BENZOXAZIN-3-ONE involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the inhibition of fungal cell wall synthesis. The compound binds to enzymes involved in the biosynthesis of essential cell wall components, thereby disrupting the integrity of the fungal cell wall . Additionally, its enzyme inhibitory activity is due to its ability to bind to the active site of target enzymes, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
1,4-Benzoxazin-3-one: The parent compound without the benzyl group.
2-Substituted 4H-3,1-benzoxazin-4-one: Compounds with various substituents at the 2-position.
4H-Benzo[d][1,3]oxazin-4-ones: Compounds with different substituents on the benzene ring.
Uniqueness: 4-BENZYL-2H-1,4-BENZOXAZIN-3-ONE stands out due to its benzyl group, which enhances its biological activity and provides unique chemical properties.
Properties
IUPAC Name |
4-benzyl-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-15-11-18-14-9-5-4-8-13(14)16(15)10-12-6-2-1-3-7-12/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTLTHHJLPLDOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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